

Comparative Guide: Solvent-Dependent Conformational Dynamics of Ac-Leu-NHMe

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Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

Cat. No.: B556392

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Executive Summary: The Solvent as a Structural Switch

For researchers in peptide therapeutics and protein engineering, **Ac-Leu-NHMe** (N-acetyl-L-leucine-N'-methylamide) serves as a critical "minimalist model" for the protein backbone. Unlike complex proteins, this dipeptide model isolates the fundamental competition between intramolecular forces (backbone hydrogen bonds) and intermolecular forces (solvation).

This guide objectively compares the behavior of **Ac-Leu-NHMe** across three distinct solvent environments: Chloroform (

), Dimethyl Sulfoxide (DMSO), and Water (

). By understanding how the Leucine side chain (

) and the peptide backbone respond to these environments, researchers can predict solubility profiles, aggregation tendencies, and bioavailability of larger peptidomimetics.

Quick Comparison Matrix

Feature	Chloroform ()	DMSO	Water ()
Dominant Force	Intramolecular H-Bonding	Strong Solvation (H-Bond Acceptor)	Hydrophobic Effect + H-Bond Network
Primary Conformer	(Gamma-Turn)	Extended / Open	Polyproline II (PPII)
Amide Proton Status	Protected (Internal H-bond)	Exposed (Solvent H-bond)	Hydrated / Dynamic Exchange
Relevance	Membrane Interior Mimic	Denatured/Unfolded State Mimic	Physiological/Native State Mimic

Conformational Landscapes: Deep Dive

Non-Polar Environment: Chloroform ()

In low-dielectric solvents (

), the energetic cost of exposing polar amide groups is high. The system minimizes free energy by forming Intramolecular Hydrogen Bonds (IMHB).

- Mechanism: The carbonyl oxygen of the acetyl group accepts a hydrogen bond from the amide proton of the methylamide group, forming a 7-membered ring.
- Leucine Specifics: The bulky isobutyl side chain of Leucine restricts the torsion angles more severely than Alanine. This steric bulk favors the (equatorial) conformation over the extended form.
- Structural Signature:

Polar Aprotic Environment: DMSO

DMSO is a powerful hydrogen bond acceptor (

) but a poor donor. It disrupts intramolecular H-bonds by competing for the amide protons.

- Mechanism: DMSO oxygen atoms form strong H-bonds with the peptide groups. Since DMSO cannot donate protons to the peptide , the carbonyls remain relatively free or interact weakly via dipole interactions.
- Result: The ring opens. The peptide adopts an extended conformation to maximize solvent access to the groups.
- Structural Signature: Broad distribution in the -sheet/extended region ().

Polar Protic Environment: Water

Water (

) is both a strong donor and acceptor.

- Mechanism: Water forms a cage around the hydrophobic Leucine side chain (hydrophobic hydration) while simultaneously engaging in a dynamic H-bond network with the backbone.
- Dominant State: The Polyproline II (PPII) helix is favored. This left-handed helical conformation maximizes hydration of the amide backbone while keeping the hydrophobic side chain accessible for packing.
- Structural Signature:

Experimental Validation Protocols

NMR Spectroscopy: Chemical Shift Perturbation

This protocol validates the presence of intramolecular vs. intermolecular hydrogen bonding.

Objective: Determine solvent accessibility of Amide Protons ().

Workflow Diagram:



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Figure 1: NMR workflow for determining conformational stability via temperature coefficients.

Step-by-Step Protocol:

- Preparation: Dissolve 5 mg of **Ac-Leu-NHMe** in 0.6 mL of deuterated solvent (, , or).
- Reference: Add TMS (Tetramethylsilane) as an internal standard (ppm) for organic solvents; use DSS for water.
- Acquisition: Acquire 1D NMR spectra at 25°C (298 K).
- Temperature Titration: Increase temperature in 5°C increments (25°C to 50°C).
- Analysis: Plot chemical shift () vs. Temperature ()

). Calculate the temperature coefficient (

).

o Interpretation:

- High Value (> -6 ppb/K): Exposed proton (H-bonded to solvent or free). Typical for DMSO and Water.[\[1\]](#)
 - Low Value (< -3 ppb/K): Protected proton (Intramolecular H-bond). Typical for Chloroform (
-).

FTIR Spectroscopy: Amide Band Shift

Infrared spectroscopy provides a snapshot of the carbonyl environment.

Objective: Correlate Amide I (

stretch) and Amide A (

stretch) frequencies with solvent interaction.

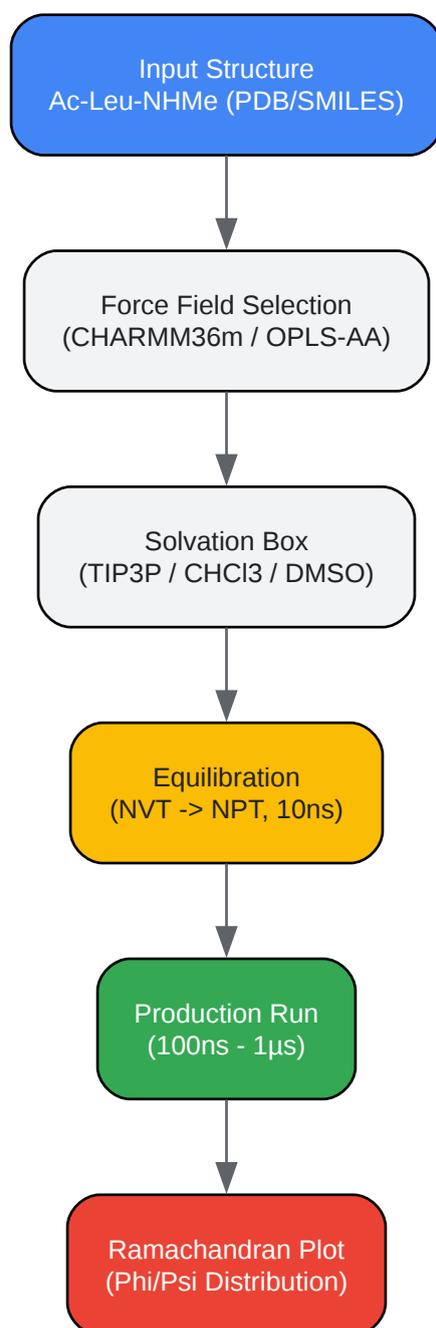
Data Summary Table:

Solvent	Amide A (Stretch)	Amide I (Stretch)	Interpretation
Chloroform	~3420 (Sharp)	~1670	Free/Weakly bonded in ring; involved in IMHB.
DMSO	~3280 (Broad)	~1660	strongly H-bonded to DMSO; relatively free.
Water	~3300 (Broad)	~1640	Both and fully hydrated (Red shift due to H- bonding).

Computational Benchmarking: Modeling the System

To predict behavior in novel solvents, computational models must be calibrated against the experimental data above.

Workflow Diagram:



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Figure 2: Molecular Dynamics simulation pipeline for conformational sampling.

Step-by-Step Methodology:

- **Force Field:** Use CHARMM36m or OPLS-AA, which are optimized for peptides and small molecules.

- Solvation:
 - Water: TIP3P or OPC water models.
 - DMSO/Chloroform: Generalized AMBER Force Field (GAFF) parameters or specific solvent boxes provided by the force field.
- Simulation: Run 100ns production dynamics at 300K.

- Metric: Extract

and

trajectories.[2][3] Plot free energy surfaces (

).

- Validation: The global minimum in Chloroform should align with

.

References

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